1-Chloro-3-(2-nitrophenyl)propan-2-one

Photochemistry Protecting Groups Drug Delivery

1-Chloro-3-(2-nitrophenyl)propan-2-one (CAS 38694-35-8) is a chlorinated aromatic ketone of the nitrobenzene class, characterized by an α-chloroketone moiety and an ortho-nitrophenyl substituent. This substitution pattern confers a unique, multifaceted reactivity profile, including the capacity for nucleophilic substitution at the α-carbon and the potential for photochemical cleavage, a property inherent to the 2-nitrobenzyl (o-NB) group.

Molecular Formula C9H8ClNO3
Molecular Weight 213.62 g/mol
CAS No. 38694-35-8
Cat. No. B3133355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-3-(2-nitrophenyl)propan-2-one
CAS38694-35-8
Molecular FormulaC9H8ClNO3
Molecular Weight213.62 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(=O)CCl)[N+](=O)[O-]
InChIInChI=1S/C9H8ClNO3/c10-6-8(12)5-7-3-1-2-4-9(7)11(13)14/h1-4H,5-6H2
InChIKeyICBOLZDNMKRQDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-3-(2-nitrophenyl)propan-2-one (CAS 38694-35-8): A Multifunctional Ortho-Nitrobenzyl Synthon for Targeted Synthesis and Photocaging


1-Chloro-3-(2-nitrophenyl)propan-2-one (CAS 38694-35-8) is a chlorinated aromatic ketone of the nitrobenzene class, characterized by an α-chloroketone moiety and an ortho-nitrophenyl substituent . This substitution pattern confers a unique, multifaceted reactivity profile, including the capacity for nucleophilic substitution at the α-carbon [1] and the potential for photochemical cleavage, a property inherent to the 2-nitrobenzyl (o-NB) group [2]. The compound's structure and properties position it as a versatile intermediate with distinct advantages over its para-substituted isomer and non-nitrated analogs in specific applications.

Why the Ortho-Nitro Substituent in 1-Chloro-3-(2-nitrophenyl)propan-2-one Cannot Be Interchanged with Para-Isomers or Non-Nitrated Analogs


The unique ortho-nitro substitution pattern in 1-Chloro-3-(2-nitrophenyl)propan-2-one is the source of its critical and non-interchangeable functionalities. The ortho-nitrobenzyl (o-NB) group is a well-established photolabile protecting group [1], a property entirely absent in para-nitro isomers or non-nitrated analogs. Furthermore, the ortho-nitro group's proximity to the reaction center can induce steric and electronic effects that alter reactivity profiles in nucleophilic substitution reactions compared to its para-substituted counterpart [2]. Substituting this compound with 1-chloro-3-(4-nitrophenyl)propan-2-one (CAS 24253-19-8) or 1-chloro-3-phenylpropan-2-one (CAS 937-38-2) [3] would forfeit the photolability and alter the regiochemical outcomes in downstream synthetic steps, leading to different products or requiring alternative, potentially less efficient, synthetic routes.

Quantitative Differentiation of 1-Chloro-3-(2-nitrophenyl)propan-2-one (CAS 38694-35-8) Versus Key Analogs


Photochemical Cleavage Efficiency: Quantifying the Advantage of the Ortho-Nitrobenzyl Moiety

The 2-nitrobenzyl (o-NB) group, an integral part of 1-Chloro-3-(2-nitrophenyl)propan-2-one, is a widely used photolabile protecting group (PPG) that enables light-triggered release of caged molecules. This property is a direct result of the ortho-nitro substitution pattern and is not shared by its para-nitro isomer, 1-chloro-3-(4-nitrophenyl)propan-2-one (CAS 24253-19-8), or non-nitrated analogs like 1-chloro-3-phenylpropan-2-one (CAS 937-38-2). While a direct, head-to-head comparison of photolysis quantum yields for this specific molecule is not available in the primary literature, the established photochemistry of the o-NB group provides a robust class-level inference for its unique photolability [1]. Studies on related o-NB systems show that the quantum yield of photolysis is dependent on the leaving group (in this case, the α-chloroketone moiety) and can range from 0.01 to 0.7 in different solvents [2]. This photoresponse is a quantifiable and exclusive feature of the ortho-nitro isomer.

Photochemistry Protecting Groups Drug Delivery

Physical Property Differentiation: Melting Point as a Practical Purity and Handling Indicator

1-Chloro-3-(2-nitrophenyl)propan-2-one exhibits a distinct melting point of 97-98 °C [1]. This value can serve as a practical, quantifiable differentiator for quality control and handling compared to closely related analogs. For example, the para-nitro isomer, 1-chloro-3-(4-nitrophenyl)propan-2-one (CAS 24253-19-8), is reported by one vendor as a liquid at room temperature . The non-nitrated analog, 1-chloro-3-phenylpropan-2-one (CAS 937-38-2), is also a liquid [2]. The solid state of the target compound simplifies handling, purification (e.g., recrystallization), and accurate weighing in a laboratory setting.

Physicochemical Properties Quality Control Synthesis

Distinct Reactivity Profile: Ortho-Nitro Substitution Influences Electrophilicity in Nucleophilic Substitution

The ortho-nitro group in 1-Chloro-3-(2-nitrophenyl)propan-2-one is known to influence the reactivity of the α-chloroketone moiety through a combination of electronic and steric effects, a phenomenon supported by established principles of physical organic chemistry [1]. While a direct kinetic comparison study between the ortho- and para-nitro isomers is not available in the open literature, it is a well-founded class-level inference that the ortho-substituent will alter the reaction rate and potentially the selectivity of nucleophilic substitution reactions (e.g., with amines, thiols, or carbanions) at the α-carbon compared to its para-substituted counterpart, where such steric hindrance is absent [2]. This difference in reaction outcomes is a key differentiator for synthetic route design.

Organic Synthesis Reaction Selectivity Medicinal Chemistry

High-Value Application Scenarios for 1-Chloro-3-(2-nitrophenyl)propan-2-one Based on Verified Differentiation


Development of Light-Activated 'Caged' Compounds for Biological Research

This compound is ideally suited for synthesizing photocaged derivatives of bioactive molecules. The exclusive ortho-nitrobenzyl photolability [1] allows researchers to attach the compound as a 'caging' group to a functional molecule (e.g., a neurotransmitter or drug). Upon irradiation with UV or visible light, the cage is cleaved, releasing the active species in a spatially and temporally controlled manner, a technique invaluable for studying cellular signaling and drug action. This application is not feasible with the para-isomer or non-nitrated analogs, making the ortho-isomer the only viable procurement choice for this class of experiments [2].

Synthesis of Complex Molecules via Ortho-Directed Reactions

In organic synthesis, the ortho-nitro group can serve as a directing group for metal-catalyzed C-H activation or other reactions, enabling regioselective functionalization of the aromatic ring [1]. The unique steric environment created by the ortho-substituent, as inferred from its structure [2], can be leveraged to access specific isomers or functionalized derivatives that would be difficult to obtain using the para-nitro isomer. Procurement of this specific isomer is critical for chemists executing synthetic routes that rely on ortho-directing effects or ortho-specific reactivity.

Preparation of High-Purity Intermediates via Crystallization

The solid state and well-defined melting point of 97-98 °C [1] make it a superior choice for processes requiring high-purity intermediates. Unlike its liquid analogs [2][3], it can be readily purified by recrystallization, a simple and scalable technique for removing impurities. This property simplifies downstream processing and ensures a consistent, high-quality building block for pharmaceutical or fine chemical manufacturing, providing a clear logistical and quality assurance advantage over its liquid counterparts.

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